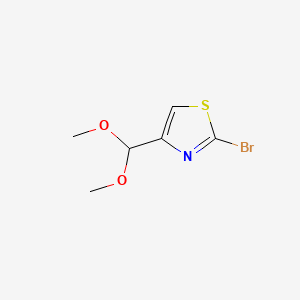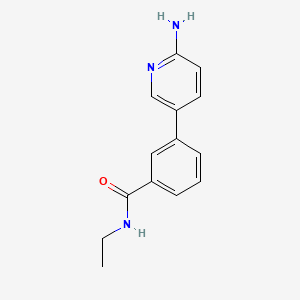
5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C14H8F4O2. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines an aryl halide with an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or alkanes.
Applications De Recherche Scientifique
5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) due to its fluorinated structure, which enhances lipophilicity and metabolic stability.
Materials Science: Employed in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biochemistry: Utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicinal Chemistry: Investigated for its potential as a drug candidate in various therapeutic areas
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid is primarily related to its ability to interact with biological targets through its fluorinated groups. The trifluoromethyl group enhances the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: Another fluorinated benzoic acid derivative with similar applications in pharmaceuticals and materials science.
4-(Trifluoromethyl)benzoic acid: Used in the synthesis of various organic compounds and as an internal standard in analytical chemistry.
2-Fluoro-3-(trifluoromethyl)benzoic acid: Employed in chemical synthesis and as a building block in organic chemistry.
Uniqueness
5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of its fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties make it particularly valuable in the design of molecules with enhanced biological activity and stability .
Propriétés
IUPAC Name |
3-fluoro-5-[3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-6-9(4-10(7-12)13(19)20)8-2-1-3-11(5-8)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSUMHOIDRPNPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691145 |
Source


|
| Record name | 5-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261772-10-4 |
Source


|
| Record name | 5-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B581601.png)
![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)








![2-Azaspiro[3.3]heptane hemioxalate](/img/structure/B581619.png)
